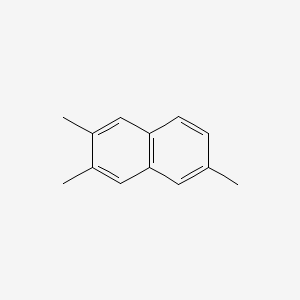

2,3,6-Trimethylnaphthalene

描述

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. They are ubiquitous in the environment, originating from both natural sources, such as forest fires and volcanic eruptions, and anthropogenic activities, including the incomplete combustion of fossil fuels and biomass. The scientific community has long been interested in PAHs due to their environmental persistence and potential biological activity. 2,3,6-Trimethylnaphthalene, with its naphthalene (B1677914) backbone and three methyl group substituents, is a specific congener within the broader class of alkylated PAHs. Research on this compound contributes to a deeper understanding of the environmental fate, transport, and transformation of this complex class of molecules.

Significance of Alkylnaphthalenes within Environmental and Materials Science Contexts

Alkylnaphthalenes, the class of compounds to which 2,3,6-TMN belongs, are significant in both environmental and materials science. In the environment, they are common components of crude oil and petroleum products. Their presence and distribution in environmental samples can serve as valuable indicators for identifying sources of contamination and for assessing the weathering of oil spills. The toxicity of alkylnaphthalenes to aquatic organisms is also a key area of environmental research.

In the realm of materials science, alkylated naphthalenes have found application as synthetic fluids and lubricant base stocks. Their desirable properties, such as high thermal and oxidative stability, make them suitable for use in demanding applications. While much of the research in this area has focused on more common isomers, the study of specific congeners like 2,3,6-TMN contributes to a more comprehensive understanding of structure-property relationships within this class of materials. A patent for alkylated naphthalenes as synthetic lubricant base stocks indicates their utility in this field, although it does not single out the 2,3,6-isomer. researchgate.net

Isomeric Uniqueness and Research Focus on this compound

The specific arrangement of the three methyl groups on the naphthalene core in this compound imparts it with unique properties that are the focus of specific research endeavors. One of the most prominent areas of investigation is its use as a geochemical marker for the thermal maturity of crude oils and source rocks . The distribution of various trimethylnaphthalene isomers changes predictably with increasing temperature over geological time. The Trimethylnaphthalene Ratio (TNR) , which often incorporates the concentration of the thermally more stable 2,3,6-TMN isomer relative to less stable isomers, is a widely used parameter to assess the maturity of petroleum. medwinpublishers.comresearchgate.netresearchgate.net This is because the 2,3,6-isomer is one of the most thermodynamically stable trimethylnaphthalene isomers, and its relative abundance increases with thermal maturation. researchgate.net

Beyond geochemistry, research has identified 2,3,6-TMN in other specialized contexts. It has been noted for its potential role in the allelopathy of sugar beet root exudates , suggesting it may be a compound involved in the chemical interactions between plants. mdpi.comresearchgate.netmdpi.comnih.gov Furthermore, 2,3,6-TMN has been identified as a product in the catalytic fast pyrolysis of lignin , a complex polymer found in wood. nih.govrsc.orgeep1987.comsemanticscholar.orgd-nb.info This research is relevant to the development of advanced biorefining technologies for the production of valuable chemicals from biomass.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | nih.gov |

| Molecular Weight | 170.25 g/mol | nih.gov |

| CAS Number | 829-26-5 | nist.govesslabshop.comepa.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | Not explicitly stated, but likely a solid at room temperature | |

| Vapor Pressure | 0.00252 mmHg | nih.gov |

Research Findings on Trimethylnaphthalene Isomers

The study of trimethylnaphthalene isomers is crucial for understanding their geochemical significance. The relative abundance of different isomers can provide insights into the thermal history of petroleum source rocks. The table below presents a comparison of this compound with another common isomer, 1,4,6-Trimethylnaphthalene.

| Isomer | CAS Number | Key Research Application |

| This compound | 829-26-5 | Indicator of high thermal maturity in petroleum geochemistry. medwinpublishers.com |

| 1,4,6-Trimethylnaphthalene | 2131-42-2 | Also used in maturity studies, often in ratios with other isomers. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,3,6-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBZRJCHIWTUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061189 | |

| Record name | 2,3,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00252 [mmHg] | |

| Record name | 2,3,6-Trimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

829-26-5 | |

| Record name | 2,3,6-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trimethylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WHV15633Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,3,6 Trimethylnaphthalene

Established Synthetic Routes for Trimethylnaphthalenes

The formation of trimethylnaphthalenes, including the 2,3,6-isomer, is often accomplished through three main pathways: methylation of naphthalene (B1677914) or its lower methylated homologues, disproportionation of methylnaphthalenes, and cyclization reactions to build the naphthalene core.

Methylation Reactions

Methylation is a common strategy to produce polymethylnaphthalenes. This process involves the reaction of naphthalene, 1-methylnaphthalene (1-MN), or 2-methylnaphthalene (2-MN) with a methylating agent, such as methanol. scielo.brresearchgate.net These reactions are typically carried out over solid acid catalysts, like zeolites, which facilitate the electrophilic substitution of methyl groups onto the aromatic rings. researchgate.netresearchgate.net The reaction of 2-MN with methanol can yield a variety of dimethylnaphthalene (DMN) isomers, and further methylation can lead to the formation of trimethylnaphthalene isomers. researchgate.netankara.edu.tr The distribution of the resulting isomers is highly dependent on the catalyst's properties and the reaction conditions. researchgate.net For instance, in the methylation of naphthalene, besides the desired DMNs, other isomers and trimethylnaphthalenes are also formed. researchgate.net

The methylation process is a series of consecutive reactions where naphthalene is first methylated to methylnaphthalenes, which are then further methylated to dimethylnaphthalenes, and subsequently to trimethylnaphthalenes. mdpi.com The reaction is typically exothermic. mdpi.com Enzymes known as methyltransferases also catalyze methylation reactions in biological systems by utilizing cofactors like S-adenosylmethionine (SAM), though their application in industrial chemical synthesis is still an emerging field. nih.gov

Disproportionation Processes of Methylnaphthalenes

Disproportionation, or transalkylation, is another significant route for synthesizing polymethylnaphthalenes. In this process, a methylnaphthalene, such as 2-MN, undergoes rearrangement where methyl groups are transferred between molecules. researchgate.net This reaction typically yields naphthalene, a mixture of dimethylnaphthalene isomers, and higher polymethylated naphthalenes, including trimethylnaphthalenes. researchgate.net

The process is often catalyzed by zeolites, such as mesoporous MCM-41, at elevated temperatures ranging from 350–500 °C. researchgate.net The shape-selective nature of the zeolite catalyst can influence the product distribution, favoring certain isomers. researchgate.net For example, the disproportionation of 2-MN over MCM-41 has been investigated for the selective synthesis of 2,6-triad DMN isomers, which include 2,6-DMN, 1,6-DMN, and 1,5-DMN. researchgate.net This reaction inherently produces a spectrum of products, and the formation of trimethylnaphthalenes is a common outcome of the methyl group exchange.

Cyclization Reactions in Naphthalene Ring Formation

The fundamental naphthalene ring structure can be synthesized through various cyclization reactions. These methods build the fused aromatic system from appropriately substituted precursors. One such approach is the electrophilic cyclization of arene-containing propargylic alcohols, which can produce a wide variety of substituted naphthalenes under mild conditions. nih.gov

Another powerful strategy involves intramolecular Friedel-Crafts alkylation. For instance, 1-bromo-4-arylbutanes immobilized on silica can undergo microwave-accelerated cyclization to yield fused polynuclear tetrahydro arenes, which can be subsequently aromatized. researchgate.net More complex strategies, such as a double ring-closing condensation reaction, have been developed for synthesizing highly substituted anthracenes, and similar principles could be applied to naphthalene synthesis. chemrxiv.org These methods offer pathways to construct the 2,3,6-trimethylnaphthalene skeleton from non-naphthalenic starting materials, allowing for precise control over the final substitution pattern.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the aforementioned synthetic routes are heavily reliant on the catalytic system employed. Solid acid catalysts, particularly zeolites, are paramount in directing the reactions toward the desired polymethylated naphthalene products.

Zeolite-Based Catalysis (e.g., MCM-41, ZSM-5, SAPO-11)

Zeolites are crystalline aluminosilicates with well-defined microporous structures that impart shape-selective properties to their catalytic functions. Their acidic sites are crucial for promoting reactions like methylation and disproportionation.

MCM-41 : This mesoporous silica material possesses a hexagonal array of uniform pores, although it has a lower thermal stability compared to some zeolites. mdpi.com It has a high specific surface area, often around 1000 m²/g. mdpi.com MCM-41 has demonstrated effectiveness as a catalyst in the disproportionation of 2-MN, showing a selective pore shape for certain DMN isomers. researchgate.net Its larger mesopores can reduce diffusion limitations that are sometimes encountered with microporous zeolites. mdpi.com

ZSM-5 : A medium-pore zeolite with a three-dimensional channel system, ZSM-5 is widely used in hydrocarbon processing. rsc.orggoogle.com It exhibits high initial conversion in naphthalene methylation due to its strong acidity and relatively large pore size. rsc.org However, this can sometimes lead to lower selectivity for specific isomers. rsc.org Composite catalysts, such as a ZSM-5 core with a SAPO-11 shell, have been developed to combine the high activity of ZSM-5 with the shape selectivity of SAPO-11. rsc.orgrsc.org

SAPO-11 : This silicoaluminophosphate molecular sieve has a one-dimensional channel structure with elliptical pores (0.39 nm × 0.64 nm). scielo.brmdpi.com Its pore dimensions are comparable to the kinetic diameter of naphthalene and its methylated products, making it highly shape-selective. scielo.br In naphthalene methylation, SAPO-11 exhibits high selectivity for certain DMN isomers, such as 2,6-DMN, and a high 2,6-/2,7-DMN ratio. scielo.br The catalytic performance of SAPO-11 is more strongly influenced by its pore structure than its acidity. researchgate.net

The table below summarizes key properties and performance aspects of these zeolites in related methylation reactions.

| Catalyst | Pore/Channel Structure | Key Features & Performance in Methylation/Disproportionation |

| MCM-41 | Mesoporous, hexagonal array of uniform channels | Effective in disproportionation of 2-MN; shape-selective for certain isomers. researchgate.net |

| ZSM-5 | 3D intersecting channels (5.1 × 5.5 Å and 5.3 × 5.6 Å) | High initial naphthalene conversion; strong acidity. rsc.org |

| SAPO-11 | 1D elliptical channels (0.39 nm × 0.64 nm) | High shape-selectivity for specific DMN isomers in naphthalene methylation. scielo.brresearchgate.net |

Acid-Catalyzed Approaches

The synthesis of this compound and related compounds fundamentally relies on acid catalysis. The Brønsted and Lewis acid sites present in catalysts like zeolites are responsible for generating the carbocation intermediates necessary for methylation, disproportionation, and isomerization reactions. bcrec.id

For example, the isomerization of 1-methylnaphthalene to 2-methylnaphthalene, a key step in producing certain DMNs, is carried out over acid zeolites like HBEA. bcrec.idnih.gov The acidic properties of the catalyst directly influence the selectivity and yield of the product. bcrec.id Similarly, Friedel-Crafts acylation, a related electrophilic aromatic substitution, uses Lewis acids like aluminum trichloride (AlCl₃) to generate the acylium ion electrophile. researchgate.net In the context of methylation with methanol over zeolites, the acidic sites activate the methanol and facilitate the electrophilic attack of the resulting methylating species onto the naphthalene ring. The strength, density, and accessibility of these acid sites are critical parameters that are often tailored to optimize the catalytic performance for a specific transformation. bcrec.id

Optimization of Reaction Conditions and Catalyst Selectivity

The regioselective synthesis of polysubstituted naphthalenes is highly dependent on the optimization of reaction parameters such as solvent, temperature, and catalyst choice. The catalyst, in particular, plays a crucial role in directing the reaction towards the desired isomer.

In the synthesis of substituted naphthalenes, Lewis acids like iron(III) chloride (FeCl₃) have been used to promote annulation reactions. researchgate.net The optimization of such a system involves a systematic variation of reaction parameters. For instance, the choice of solvent is critical; non-coordinated solvents may prove more effective than coordinated ones which can shut down the catalytic system. researchgate.net Furthermore, the stoichiometry of the catalyst relative to the substrates can dramatically impact the product yield. researchgate.net

For the synthesis of specific polymethylnaphthalenes, such as the related compound 2,6-dimethylnaphthalene (B47086) (2,6-DMN), catalyst selectivity is paramount due to the number of possible isomers. scirp.org Zeolitic catalysts are often employed in naphthalene methylation reactions due to their shape-selective properties. scirp.org The pore structure of the zeolite can preferentially allow the formation and diffusion of a specific isomer. For example, in the methylation of naphthalene, the selectivity towards 2,6-DMN varies significantly with the type of zeolite used. scirp.org

Research has shown that among various zeolites like USY, β, ZSM-5, and SAPO-11, the SAPO-11 catalyst exhibits exceptional shape-selectivity for 2,6-DMN synthesis. scirp.org This is attributed to its specific pore structure which aligns well with the kinetic diameter of the 2,6-DMN isomer over other isomers. scirp.org The modification of these zeolites, for instance by adding 0.1 wt% PdO, can also enhance stability and selectivity. scirp.org While this data pertains to a closely related dimethylated naphthalene, the principles of shape-selective catalysis are directly applicable to the synthesis of trimethylated isomers like this compound.

The following table illustrates the impact of different zeolite catalysts on the selectivity of 2,6-dimethylnaphthalene synthesis, a model for understanding selectivity in polymethylnaphthalene production.

| Catalyst | Selectivity for 2,6-DMN (%) | Operating Pressure |

| SAPO-11 | 28% | Atmospheric |

| ZSM-5 | Lower than SAPO-11 | Atmospheric |

| β-zeolite | Lower than ZSM-5 | Atmospheric |

| USY | Lowest among tested | Atmospheric |

| Other Zeolites (reported) | up to 29% | 4 MPa |

| This table is generated based on data for 2,6-dimethylnaphthalene synthesis, which serves as an illustrative model for the principles of catalyst selectivity in the production of this compound. scirp.org |

Exploration of Green Chemistry Principles in this compound Production

The production of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes. epa.gov These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, among others. epa.gov

A key principle of green chemistry is the use of catalysts over stoichiometric reagents. epa.gov Catalytic reactions minimize waste by being used in small amounts and being recyclable, which is a significant improvement over traditional synthetic routes that may use reagents in stoichiometric quantities, leading to large amounts of waste. The catalytic methylation of naphthalene to produce dimethylnaphthalenes is considered an environmentally benign alternative to older, multi-step processes that are more costly and harmful to the environment. scirp.org This approach aligns with the goal of reducing pollution at its source. epa.gov

Applying these principles to the synthesis of this compound involves several key considerations:

Use of Catalysts: Employing shape-selective catalysts like zeolites not only improves selectivity but also aligns with the green principle of catalysis. scirp.org This avoids the use of stoichiometric reagents that generate more waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This means choosing reactions that are additive rather than subtractive in nature.

Safer Solvents and Reaction Conditions: Green chemistry encourages conducting reactions at ambient temperature and pressure where possible and using safer solvents. The selective synthesis of 2,6-DMN over a modified SAPO-11 catalyst at atmospheric pressure is an example of this principle in action. scirp.org

Use of Renewable Feedstocks: While traditional routes for naphthalene derivatives rely on fossil fuels, future green approaches could explore the use of renewable feedstocks derived from biomass. epa.gov

Environmental Occurrence, Fate, and Transformation of 2,3,6 Trimethylnaphthalene

Sources and Environmental Pathways

The introduction of 2,3,6-trimethylnaphthalene into the environment stems from both human-related activities and natural geological sources.

Alkylated naphthalenes, including trimethylnaphthalenes, are recognized products of incomplete combustion. cdc.govnih.gov Anthropogenic activities are the primary source of PAHs in the environment, significantly exceeding natural emissions. nih.gov The combustion of carbon-based fuels such as fossil fuels (coal, oil, gasoline, diesel) and biomass (wood) is a major pathway for the release of these compounds into the atmosphere. cdc.govnih.govnih.gov While specific emission factors for this compound are not extensively documented, related isomers like 2,3,5-trimethylnaphthalene have been identified in ambient air particles, confirming that combustion processes are a source of trimethylnaphthalene isomers. mdpi.com Industrial processes, such as those in the chemical and primary metals industries, are also significant emitters of naphthalene (B1677914) and its derivatives. nih.gov

This compound is a natural constituent of crude oil and petroleum products. nih.gov Naphthalene and its alkylated forms are inherent components of fossil fuels. cdc.gov The analysis of environmental samples often uses this compound as a standard for the quantification of C₃-naphthalenes, which indicates its presence in these complex hydrocarbon mixtures. sccwrp.org Petroleum-derived materials such as gasoline, diesel fuel, jet fuel, and lubricating oils contain a range of PAHs, including various naphthalene homologues. floridadep.govnih.gov Releases of these materials, through spills or operational discharges, introduce this compound directly into soil and aquatic environments.

While the vast majority of PAHs originate from combustion (pyrogenic) or petroleum (petrogenic) sources, some natural processes can also produce these compounds. nih.gov Biogenic sources can include formation by microorganisms, algae, and plants. nih.gov For instance, the related isomer 2,3,5-trimethylnaphthalene has been detected in river sediments where natural coal outcrops are a likely source. tandfonline.com However, direct evidence specifically identifying this compound as a component of biogenic emissions is limited. One database notes the compound is "not found in nature," though this may pertain to its absence in natural fragrant or flavor materials rather than its absolute environmental occurrence. thegoodscentscompany.com

Environmental Distribution and Persistence Studies

Once released, the distribution of this compound is governed by its physical and chemical properties, which dictate its partitioning among air, water, and soil, and its susceptibility to transport.

The environmental fate of this compound involves its distribution across different environmental media.

Air: As a 3-ring PAH, this compound is considered a semi-volatile organic compound. Its vapor pressure allows it to exist in the atmosphere, primarily in the gas phase. nih.gov Atmospheric PAHs can be subject to degradation by photolysis and reaction with hydroxyl radicals. cdc.gov

Water: The compound's low water solubility limits its concentration in the aqueous phase. thegoodscentscompany.com In aquatic systems, it is more likely to adsorb to suspended particulate matter and sediment due to its hydrophobic nature, indicated by a high octanol-water partition coefficient (Log Kow). thegoodscentscompany.com Studies have detected related isomers, such as 2,3,5-trimethylnaphthalene, in various water bodies. juniperpublishers.com

Soil: Soil is a primary sink for PAHs deposited from the atmosphere or released through spills. nih.gov Due to their low mobility and high durability, PAHs can persist in soil. mdpi.com Their concentration is typically highest in the surface layers and decreases with depth. nih.gov The strong tendency of this compound to sorb to organic matter suggests it will be retained in the upper soil horizons, where it can persist for extended periods. Biodegradation in soil can occur but is often slow, especially in historically uncontaminated environments where microbial populations are not adapted. cdc.govmdpi.com

The movement of this compound through the environment is a key aspect of its fate.

Atmospheric Transport: Once emitted into the atmosphere, PAHs can be transported over long distances before being removed by wet (precipitation) or dry deposition. nih.gov This long-range transport is a significant mechanism for the contamination of remote ecosystems.

Aquatic Transport: In water, transport is primarily associated with suspended sediments to which the compound is adsorbed. Dissolved-phase transport is less significant due to its low solubility.

Soil Mobility: The mobility of this compound in soil is generally low. Its high Log Kow value indicates strong adsorption to soil organic carbon, which limits its ability to leach into groundwater. thegoodscentscompany.com The movement of lighter PAHs, like naphthalenes, can be greater than that of larger, heavier PAHs, but they are still relatively immobile compared to more soluble contaminants. juniperpublishers.comnih.gov

Microbial Metabolism and Biodegradation Pathways

The microbial breakdown of this compound is a key process in its environmental fate. Various microorganisms have demonstrated the ability to metabolize this compound, primarily through aerobic degradation pathways.

Aerobic Degradation by Bacterial Strains (e.g., Sphingomonas paucimobilis 2322)

The bacterium Sphingomonas paucimobilis 2322, isolated from a phenanthrene (B1679779) enrichment culture, has been shown to utilize this compound as a carbon and energy source. nih.gov This versatile bacterium can grow on a variety of methyl-substituted naphthalenes. nih.govfrontiersin.org Washed cell suspensions of S. paucimobilis 2322 grown on 2,6-dimethylnaphthalene (B47086) were capable of metabolizing this compound, indicating the induction of the necessary enzymatic machinery. nih.govresearchgate.net

The ability of Sphingomonas species to degrade a wide range of aromatic compounds is well-documented. researchgate.net Their metabolic pathways are of significant interest for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons (PAHs). frontiersin.org

Enzymatic Activities in Methyl Group Hydroxylation and Ring Dioxygenation

The initial steps in the aerobic degradation of this compound by Sphingomonas paucimobilis 2322 involve enzymes with relaxed substrate specificity, allowing for two primary modes of attack: methyl group hydroxylation and ring dioxygenation. nih.govresearchgate.netnih.gov The specific initial enzymatic action is influenced by the substitution pattern of the methyl groups on the naphthalene rings. researchgate.netnih.gov

For trimethylnaphthalene isomers where each ring has a methyl group, the degradation is typically initiated by the monoxygenation of one of the methyl groups. researchgate.netnih.gov This is followed by the conversion of the resulting hydroxymethyl group to a carboxyl group. researchgate.netnih.gov In cases where two methyl groups are present on a single ring, the initial metabolic step is the dioxygenation of the unsubstituted aromatic ring. researchgate.netnih.gov These initial oxidative attacks are catalyzed by multicomponent dioxygenase enzymes, such as naphthalene dioxygenase (NDO). nih.gov

These enzymatic reactions increase the polarity of the hydrophobic PAH, making it more susceptible to further microbial degradation. nih.gov

Formation of Metabolic Intermediates and Ring Fission Products

Following the initial enzymatic attack, the degradation of this compound proceeds through a series of metabolic intermediates. The intermediates are channeled towards primary ring fission, often via the formation of dihydrodiols, leading to the production of methyl-substituted salicylates. nih.govresearchgate.netnih.gov

While the precise metabolic pathway for this compound has not been fully elucidated in the provided search results, based on the degradation of other methylnaphthalenes by S. paucimobilis 2322, a plausible pathway can be inferred. The degradation of 2-methylnaphthalene by this strain, for example, proceeds through either methyl hydroxylation or ring dioxygenation, leading to the formation of either 4-methylsalicylate or phthalate. nih.gov

The central intermediates, such as salicylates, are then typically funneled into common metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. frontiersin.org

Table 1: Potential Metabolic Intermediates in the Aerobic Degradation of this compound

| Metabolic Step | Potential Intermediate Compounds |

|---|---|

| Initial Oxidation | 2,3-dimethyl-6-naphthoic acid, Trimethyl-cis-naphthalene dihydrodiol |

| Ring Fission Precursors | Trimethyl-1,2-dihydroxynaphthalene |

| Ring Fission Products | Methyl-substituted salicylates |

Role of Bacterial Consortia in Oil Sludge Remediation

In complex environmental matrices such as oil sludge, the bioremediation of this compound and other hydrocarbons is often more efficient when carried out by bacterial consortia rather than by individual microbial strains. nih.govfrontiersin.orgmdpi.comresearchgate.net Microbial consortia offer several advantages, including synergistic interactions between different bacterial species, which can lead to the complete degradation of complex mixtures of pollutants. frontiersin.org

Bacterial consortia developed for the remediation of contaminated sites often contain a diverse range of microorganisms, including species from genera such as Chryseobacterium, Sphingobacterium, Stenotrophomonas, Agromyces, and Pseudomonas. nih.gov These consortia can degrade a broad spectrum of hydrocarbons, including PAHs like naphthalene and its methylated derivatives. nih.govfrontiersin.org The combined metabolic activities of the different members of the consortium allow for the breakdown of complex organic molecules that may be resistant to degradation by a single species. frontiersin.org The use of consortia can also enhance the bioavailability of hydrophobic compounds through the production of biosurfactants by some members. frontiersin.org

Comparative Biodegradation Studies with Other Trimethylnaphthalene Isomers

While direct experimental data on the comparative biodegradation rates of different trimethylnaphthalene isomers by specific bacterial strains is limited in the provided search results, theoretical studies have been conducted to predict these rates. A study on the electronic properties of all trimethylnaphthalene (TMN) isomers suggests that their biodegradation rates can be predicted based on their computed polarizability values. nih.gov This indicates that the binding affinity between TMNs and the active sites of bacterial enzymes is a key factor in determining the rate of degradation. nih.gov

Studies on other substituted naphthalenes, such as trimethylbenzenes, have shown that the position of the methyl groups can significantly influence the biodegradability of the compound. researchgate.net For instance, the degradation of 1,2,3-trimethylbenzene was found to be more dependent on temperature and residence time compared to 1,2,4- and 1,3,5-trimethylbenzene under anaerobic conditions. researchgate.net This suggests that the stereochemistry of the molecule plays a crucial role in its susceptibility to microbial attack.

Environmental Monitoring and Impact Assessment Research

Monitoring the presence and concentration of this compound in various environmental compartments is essential for assessing its potential ecological impact. While specific monitoring data for this compound is scarce, general approaches for monitoring PAHs in the environment are well-established.

Environmental samples such as water, sediment, and soil are collected and analyzed to determine the levels of PAH contamination. cdc.govcdc.gov Analytical methods commonly used for the detection and quantification of PAHs in environmental samples include gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detectors. cdc.govnih.gov These methods allow for the sensitive and specific measurement of individual PAH compounds, including trimethylnaphthalene isomers.

Data from environmental monitoring programs can be used to assess the potential risks to aquatic life and human health. For other PAHs like naphthalene and 2-methylnaphthalene, environmental quality guidelines for water and sediment have been established by regulatory bodies. ccme.ca For instance, the Canadian Council of Ministers of the Environment (CCME) has set an Interim Sediment Quality Guideline (ISQG) of 20.2 µg/kg dry weight for 2-methylnaphthalene in marine sediment. ccme.ca Similar guidelines would be necessary for this compound to properly evaluate its environmental risk.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Trimethylbenzene |

| 1,2,4-Trimethylbenzene |

| 1,3,5-Trimethylbenzene |

| This compound |

| 2,6-Dimethylnaphthalene |

| 2-Methylnaphthalene |

| 2-Naphthoic acid |

| 4-Methylsalicylate |

| 5,6,7,8-Tetrahydro-2-naphthoic acid |

| Acetaldehyde |

| Catechol |

| Decahydro-2-naphthoic acid |

| Naphthyl-2-methyl-succinic acid |

| Naphthyl-2-methylene-succinic acid |

| Octahydro-2-naphthoic acid |

| Phenanthrene |

| Phthalate |

| Pyruvate |

Advanced Analytical Methodologies for 2,3,6 Trimethylnaphthalene Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure and electronic properties of 2,3,6-trimethylnaphthalene by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals confirm the substitution pattern of the naphthalene (B1677914) core. The aromatic protons exhibit distinct signals in the downfield region, while the methyl protons appear as singlets in the upfield region. The specific chemical shifts are influenced by the electronic environment of each proton. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the 13 carbon atoms present in this compound. The chemical shifts differentiate between the aromatic carbons of the naphthalene rings and the carbons of the three methyl groups.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.20 - 7.62 | Aromatic Protons (m) |

| ¹H | ~2.40 - 2.47 | Methyl Protons (s) |

| ¹³C | ~124 - 136 | Aromatic Carbons |

| ¹³C | ~21 | Methyl Carbons |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound, available through databases like the NIST/EPA Gas-Phase Infrared Database, displays characteristic bands. nist.gov Key features include:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: Vibrations from the methyl groups are observed in the 2850-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 700-900 cm⁻¹ range, which are indicative of the substitution pattern.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the vibrations of the naphthalene ring system and the C-C bonds of the methyl substituents. researchgate.net The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. nih.gov

UV/Visible spectroscopy is used to study the electronic transitions within the this compound molecule. libretexts.org The conjugated pi-electron system of the naphthalene core is responsible for its absorption of ultraviolet radiation. nist.govutoronto.ca The spectrum arises from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV spectrum of this compound, like other naphthalenes, typically shows several absorption bands corresponding to π → π* transitions. utoronto.ca The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity) provide insights into the electronic structure of the conjugated system. The presence of the three methyl groups as alkyl substituents on the naphthalene ring causes a slight bathochromic (red) shift to longer wavelengths compared to unsubstituted naphthalene.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as petroleum products or environmental samples, and for its subsequent quantification.

Gas chromatography (GC) is the premier technique for the separation of volatile and thermally stable compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. tdi-bi.com The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall.

For the analysis of trimethylnaphthalenes, a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. tdi-bi.com This allows for the separation of this compound from its isomers (e.g., 2,3,5-trimethylnaphthalene) and other PAHs based on differences in their boiling points and interactions with the stationary phase. The technique's high resolution is critical for resolving these structurally similar compounds. For highly complex samples like jet fuel, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to achieve enhanced separation and peak capacity. researchgate.netnih.gov Quantification is typically performed using a flame ionization detector (FID) or a mass spectrometer.

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical tool that combines the exceptional separation capabilities of GC with the highly sensitive and specific detection provided by MS. nih.gov This is the most widely used method for the definitive identification and quantification of this compound in various matrices. tdi-bi.com

As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound (C₁₃H₁₄) will show a molecular ion (M⁺) peak at an m/z of 170, corresponding to its molecular weight. nist.gov The spectrum also features a characteristic fragmentation pattern that serves as a chemical fingerprint for unambiguous identification.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. tdi-bi.com In this mode, the mass spectrometer is set to detect only a few characteristic ions for the target analyte, which significantly enhances sensitivity and reduces matrix interference, allowing for detection at parts-per-billion levels or lower. tdi-bi.com For even greater selectivity in complex samples, gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-MS/MS) can be utilized to minimize interferences. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,4,6,7-tetramethylnaphthalene |

| 1-ethylnaphthalene |

| 1-methyl-7-isopropylphenanthrene |

| 1-methylfluoranthene |

| 1-methylnaphthalene |

| 1-methylpyrene |

| 2,3,5-trimethylnaphthalene |

| This compound |

| 2,6,9-tetramethylphenanthrene |

| 2,6-dimethylnaphthalene (B47086) |

| 2-ethylnaphthalene |

| 2-isopropylnaphthalene |

| 2-methylnaphthalene |

| Naphthalene |

Application of Retention Indices in Complex Mixture Analysis

In the chromatographic analysis of complex mixtures, such as environmental extracts, relying solely on mass spectra for compound identification can be ambiguous, especially for isomers which often have very similar fragmentation patterns. Retention indices serve as a crucial supplementary tool, providing information on the elution order of compounds from the gas chromatography (GC) column. usgs.gov The Kovats retention index (RI) is a standardized, substance-specific parameter that normalizes retention times relative to a series of n-alkane standards, making data more reproducible across different laboratories and analytical systems. nsf.govlotusinstruments.comnist.gov

For this compound, the Kovats retention index is a key identifier. On a standard non-polar stationary phase, such as a DB-5 fused-silica capillary column, its retention index has been reported with high consistency. usgs.govnih.govnist.gov This allows for its differentiation from other trimethylnaphthalene isomers and other co-eluting compounds in a complex matrix. The use of retention indices is particularly vital in environmental forensics, where the precise identification of specific alkylated PAHs helps in sourcing contamination. nih.gov While the traditional Kovats index uses n-alkanes, the Lee retention index system, which uses parent PAHs like naphthalene and phenanthrene (B1679779) as reference markers, is also an alternative for PAH analysis. nsf.gov

Table 1: Reported Kovats Retention Indices for this compound on Standard Non-Polar Columns This table is interactive and allows for sorting and filtering of the data.

| Retention Index Value | Column Type | Reference |

|---|---|---|

| 1532 | Standard Non-Polar | nih.gov |

| 1533 | Standard Non-Polar | nih.govnist.gov |

| 1515 | Standard Non-Polar | nih.govnist.gov |

| 1529 | Standard Non-Polar | nist.gov |

| 1530 | Standard Non-Polar | nih.gov |

| 1542 | Standard Non-Polar | nist.gov |

| 1522 | Standard Non-Polar | nih.govnist.gov |

Development of Robust Extraction and Sample Preparation Protocols

The extraction of this compound from solid and semi-solid environmental samples like soil and sediment is a critical step that significantly influences the accuracy and reproducibility of the final quantitative result. The goal is to efficiently remove the target analyte from the sample matrix while minimizing co-extraction of interfering substances.

The choice of solvent is paramount for achieving high extraction efficiency. The polarity of the extraction solvent should ideally match that of the target analyte. thermofisher.com For PAHs, which are non-polar to semi-polar, common solvents include dichloromethane (DCM), hexane (B92381), acetone (B3395972), and toluene (B28343). tandfonline.comnih.govresearchgate.net Research has shown that solvent mixtures often provide superior recoveries compared to single solvents. For instance, a mixture of n-hexane and acetone (3:1) has been used effectively for extracting PAHs. tandfonline.com In a study on organic-rich wastes, dichloromethane was found to recover significantly higher masses of PAHs, including naphthalene derivatives, compared to hexane, cyclohexane, or their mixtures with DCM. nih.govresearchgate.net Another study found that for alkylated PAHs in marine sediments, a mixture of dichloromethane and hexane (1:1, v/v) remarkably improved recoveries to an average of 101.3%. researchgate.net

Optimization of the extraction process also involves considering other parameters such as extraction time and the physical state of the sample. A 24-hour Soxhlet extraction has been shown to yield high and consistent PAH recoveries. researchgate.net Additionally, ensuring the sample is dry and finely divided increases the surface area available for solvent contact, leading to a more efficient extraction. thermofisher.com

Modern extraction techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have become widely adopted for environmental samples. nih.gov These systems use elevated temperatures (e.g., 75-125 °C) and pressures (e.g., 1500 psi) to enhance the extraction process, making it much faster and requiring significantly less solvent than traditional methods like Soxhlet. thermofisher.comthermofisher.com A typical ASE extraction can be completed in about 12-15 minutes using only 15 mL of solvent. thermofisher.com

For the extraction of PAHs and alkylated PAHs from sediments, PLE has demonstrated high efficiencies. researchgate.netusgs.gov The operational parameters are optimized to maximize recovery. Studies have shown that a temperature of 100°C is standard for many environmental applications. thermofisher.comtandfonline.com One study found that while parent PAHs required a temperature of 100°C and pressure above 10 MPa for effective extraction, alkylated PAHs were less dependent on these conditions. researchgate.net The choice of solvent remains critical; a dichloromethane:methanol (4:1 v/v) mixture at 80°C has been successfully used for extracting PAHs from tissue samples. scielo.br These systems can also incorporate a cleanup step directly within the extraction cell by packing it with adsorbents like silica or alumina, which helps to remove interferences and produce a cleaner extract. kemolab.hr

Table 2: Example of Optimized Pressurized Liquid Extraction (PLE/ASE) Parameters for PAHs This table is interactive and allows for sorting and filtering of the data.

| Parameter | Setting | Matrix | Reference |

|---|---|---|---|

| Solvent | Dichloromethane-hexane (1:1, v/v) | Marine Sediment | researchgate.net |

| Temperature | 100 °C | Marine Sediment | researchgate.net |

| Pressure | >10 MPa | Marine Sediment | researchgate.net |

| Solvent | n-hexane and acetone (3:1) | Atmospheric Particulates | tandfonline.com |

| Temperature | 100 °C | Atmospheric Particulates | tandfonline.com |

| Static Time | 30 minutes | Atmospheric Particulates | tandfonline.com |

| Solvent | Dichloromethane:methanol (4:1 v/v) | Marine Tissue | scielo.br |

| Temperature | 80 °C | Marine Tissue | scielo.br |

| Static Cycles | 3 cycles, 10 min each | Marine Tissue | scielo.br |

During the multi-step process of extraction, cleanup, and concentration, some portion of the target analyte is inevitably lost. To obtain an accurate final concentration, these losses must be accounted for. This is typically achieved through the use of surrogate standards. youtube.com Surrogates are compounds that are chemically similar to the analytes of interest but are not expected to be found in the environmental sample. nih.gov They are often isotopically labeled versions of the target compounds (e.g., deuterated PAHs). nih.gov

A known amount of the surrogate standard is added to the sample before the extraction process begins. analiticaweb.com.br The recovery of the surrogate at the end of the analytical procedure is then calculated. It is assumed that the native analyte (e.g., this compound) is lost at the same rate as its corresponding surrogate. The final calculated concentration of the native analyte is then corrected based on the percent recovery of the surrogate. For example, if the analysis shows a 75% recovery of the surrogate, the measured concentration of the target analyte is divided by 0.75 to determine the original concentration in the sample. This procedure corrects for matrix effects and procedural losses, leading to more accurate and reliable quantitative data. nih.gov

Methodologies for Quantifying Alkylated PAHs in Environmental Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable technique for the quantification of alkylated PAHs like this compound in environmental samples. tandfonline.comrsc.orgusgs.gov This method offers excellent separation of complex mixtures and provides both qualitative and quantitative information. nih.gov

For enhanced sensitivity and selectivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. cedre.fr In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte rather than scanning the entire mass range. This significantly reduces background noise and improves detection limits, which is crucial for trace-level analysis in matrices like sediment and water. usgs.govacs.org

The quantification of alkylated PAH homologues often poses a challenge because many individual isomers are not commercially available as certified standards. rsc.orgresearchgate.net Therefore, a common practice is to quantify a group of isomers (e.g., all C3-naphthalenes) using the response factor of a single, representative isomer standard, such as 2,3,5-trimethylnaphthalene. researchgate.net However, it is recognized that different isomers can have different response factors, which can introduce quantification errors. rsc.orgresearchgate.net To improve accuracy, an internal standard calibration method is employed. An internal standard (e.g., perylene-d12) is added to the sample extract just before GC-MS analysis to correct for variations in injection volume and instrument response. nih.govyoutube.com The final concentration is calculated based on the ratio of the analyte response to the internal standard response against a calibration curve. nih.gov

Theoretical and Computational Studies of 2,3,6 Trimethylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and properties of molecules like 2,3,6-trimethylnaphthalene. These methods, grounded in quantum mechanics, offer a detailed view of molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound and calculating their vibrational frequencies. DFT methods have been applied to trimethylnaphthalenes (TMNs) to determine their structural parameters through full geometry optimization. This process identifies the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

For related dimethylnaphthalenes, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine harmonic frequencies and intensities, which show good agreement with experimental infrared and Raman spectra. Similar calculations for this compound would yield its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate the condensed electrophilic Fukui function, which helps in identifying the regions of the molecule most susceptible to electrophilic attack, a crucial aspect for understanding its reactivity and biodegradation pathways.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to predict a wide range of molecular properties. For isomers like 1,4,6-trimethylnaphthalene, ab initio approaches including HF, MP2, and the high-accuracy CCSD(T) method have been employed to determine the barrier heights for methyl group torsion.

These calculations provide valuable information about the conformational flexibility of the molecule. The application of ab initio methods to this compound would allow for the accurate prediction of its electronic energy, dipole moment, and polarizability. These properties are critical for understanding the intermolecular interactions and the response of the molecule to external electric fields.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For alkyl-substituted naphthalenes, the stability of the HOMO and LUMO is influenced by π–σ hyperconjugation. Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital. In this compound, the σ-electrons from the C-H bonds of the methyl groups can delocalize into the π-system of the naphthalene (B1677914) ring. This interaction stabilizes the molecule and influences the energies of the frontier orbitals. Theoretical studies on trimethylnaphthalenes investigate these hyperconjugation effects and their influence on the torsional barriers of the methyl groups.

Molecular Modeling and Simulation Approaches

While specific molecular modeling and simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the general methodologies are widely applied to polycyclic aromatic hydrocarbons (PAHs). Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools to study the dynamic behavior and interactions of molecules.

For a compound like this compound, MD simulations could be used to explore its conformational dynamics, including the rotation of its methyl groups, and its behavior in different environments, such as in solution or adsorbed on surfaces. These simulations can also predict diffusion coefficients and study aggregation behavior with other PAH molecules. MC simulations could be employed to investigate the thermodynamic properties and phase equilibria of systems containing this compound.

Prediction of Thermochemical and Thermodynamic Properties of Alkylnaphthalene Isomers

The thermochemical and thermodynamic properties of this compound and other alkylnaphthalene isomers are crucial for chemical process design and for understanding their environmental fate. Computational methods, particularly group contribution methods like the Joback method, are often used to predict these properties when experimental data is unavailable. These methods estimate properties based on the molecular structure by summing the contributions of individual functional groups.

For alkylnaphthalene isomer groups, thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) have been calculated over a range of temperatures. nih.govresearchgate.net These calculations are vital for determining the equilibrium mole fractions of different isomers at various temperatures.

Below is a table of some predicted thermochemical and thermodynamic properties for this compound.

| Property | Predicted Value | Unit | Method |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | 81.54 | kJ/mol | Joback |

| Standard Gibbs Free Energy of Formation | 248.75 | kJ/mol | Joback |

| Enthalpy of Fusion | 19.32 | kJ/mol | Joback |

| Enthalpy of Vaporization | 50.43 | kJ/mol | Joback |

| Critical Pressure | 2670.78 | kPa | Joback |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the activity or property of interest.

This compound has been included in the datasets of several QSAR and QSPR studies involving polycyclic aromatic hydrocarbons (PAHs). For instance, it has been part of QSAR studies aimed at predicting the toxicity of PAHs. In these studies, various molecular descriptors, such as topological, electronic, and spatial descriptors, are calculated for a series of PAHs, and a statistical model is developed to predict toxic endpoints.

In the realm of QSPR, this compound has been included in models developed to predict the melting point of PAHs. A recent study utilized a hybrid linear approach (Genetic Algorithm-Multiple Linear Regression) and a nonlinear approach (Artificial Neural Network) to build a QSPR model for melting point prediction, with this compound as part of the dataset. These models are valuable for estimating the properties of new or untested compounds, which is both cost-effective and time-efficient.

Application of Topological Indices (e.g., Geometric-Arithmetic Index, Atom-Bond Connectivity Index)

Topological indices, also known as connectivity indices, are numerical descriptors calculated from the molecular graph of a chemical compound wikipedia.org. These indices characterize the topology of a molecule and are widely used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with physical properties or biological activities wikipedia.orgarxiv.org.

The calculation of these descriptors is based on the hydrogen-suppressed molecular graph, where atoms are represented as vertices and bonds as edges wikipedia.org. Various topological indices have been developed, each capturing different aspects of molecular structure, such as size, branching, and shape.

Two notable examples are the Geometric-Arithmetic (GA) index and the Atom-Bond Connectivity (ABC) index.

Geometric-Arithmetic (GA) Index : The GA index is defined by the formula:

GA(G) = Σ [ (2 * √(du * dv)) / (du + dv) ]

where the summation is over all edges (uv) of the molecular graph G, and du and dv are the degrees of the vertices u and v, respectively echemcom.comkg.ac.rs. Studies have shown that the GA index correlates well with various physicochemical properties of molecules, such as enthalpy of formation and boiling point echemcom.comazaruniv.ac.ir. For polycyclic aromatic hydrocarbons (PAHs) like this compound, the GA index can be used to model and predict such properties based on their molecular structure echemcom.com.

Atom-Bond Connectivity (ABC) Index : The ABC index is another well-established topological index used for modeling the properties of chemical compounds. It is particularly useful for correlating with the stability of molecules.

The application of these and other indices allows for the systematic study of large classes of compounds like PAHs, providing a framework for predicting their properties without the need for extensive experimental measurements biointerfaceresearch.com.

| Topological Index | General Application in QSPR/QSAR |

|---|---|

| Geometric-Arithmetic (GA) Index | Correlates well with physicochemical properties like entropy and enthalpy of formation echemcom.com. |

| Atom-Bond Connectivity (ABC) Index | Often used to model the stability of molecules and thermodynamic properties. |

| Wiener Index | One of the oldest indices, related to molecular branching and compactness arxiv.org. |

| Randić Index | Reflects molecular branching and is widely used in correlating with various properties kg.ac.rs. |

Correlation with Molecular Descriptors for Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that link the structural features of a chemical, known as molecular descriptors, to its physical and chemical properties dergipark.org.trarxiv.org. These models are essential tools in computational chemistry for predicting the properties of untested chemicals, thereby saving time and resources biointerfaceresearch.comnih.gov.

For this compound, QSPR studies can predict a range of properties. A key step in QSPR modeling is the calculation of molecular descriptors, which can include topological indices, constitutional descriptors (e.g., molecular weight), and 3D descriptors dergipark.org.tr. These descriptors are then used to build a predictive model using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) dergipark.org.tr.

One study successfully developed a QSPR model to predict the melting point of various PAHs, including this compound. The model utilized selected molecular descriptors to establish a correlation with experimental melting points. For this compound, the experimental melting point is 374 K, and the model predicted values of 347.672 K (using MLR) and 347.286 K (using ANN), demonstrating the utility of this approach dergipark.org.tr.

| Compound | Experimental Melting Point (K) | Predicted Melting Point (MLR Model, K) | Predicted Melting Point (ANN Model, K) |

|---|---|---|---|

| This compound | 374 | 347.672 | 347.286 |

Considerations for Environmental Risk Assessment Models

Environmental risk assessment for chemicals like this compound involves evaluating their potential adverse effects on ecosystems rivm.nl. As a member of the polycyclic aromatic hydrocarbon (PAH) class, its environmental fate and toxicity are of significant concern. Models used for risk assessment consider factors such as persistence, bioaccumulation, and toxicity (PBT).

The parent compound, naphthalene, is classified as a possible human carcinogen and its risk to human health has been assessed by various agencies canada.caepa.gov. These assessments often establish reference concentrations (RfC) for inhalation exposure and reference doses (RfD) for oral exposure to characterize non-cancer risks epa.gov. For carcinogenic risk, the objective is often to minimize exposure to the extent practicable canada.ca.

For PAHs in general, environmental risk limits are derived for different environmental compartments, including water, sediment, and soil rivm.nl. These models often rely on equilibrium partitioning theory, which describes how a chemical distributes between these compartments and living organisms rivm.nl. The toxicity of PAHs is often related to their concentration within the organism, which can be predicted from their concentration in the surrounding environment rivm.nl. Computational models play a crucial role in predicting the distribution and potential toxicity of compounds like this compound where extensive experimental data may be lacking.

Charge-Transfer Complex Investigations

Charge-transfer (CT) complexes are formed from the association of an electron donor and an electron acceptor molecule mdpi.com. In these complexes, a fraction of an electronic charge is transferred from the donor to the acceptor, resulting in characteristic absorption bands in the UV-visible spectrum mdpi.comnih.gov. Polycyclic aromatic hydrocarbons, with their electron-rich π-systems, are effective electron donors and readily form CT complexes with various electron acceptors rsc.orgnih.gov.

This compound, as an alkyl-substituted naphthalene, is expected to act as a π-electron donor in the formation of CT complexes. The methyl groups on the naphthalene ring are electron-donating, which enhances the electron density of the aromatic system and increases its donor strength compared to the unsubstituted naphthalene.

Studies on similar aromatic systems have investigated their interactions with a range of electron acceptors, such as iodine (a σ-acceptor) and π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and tetracyanoquinodimethane (TCNQ) mdpi.comresearchgate.net. The formation of these complexes is typically studied using spectrophotometric methods in a non-polar solvent researchgate.net. The stability of the complex is quantified by the equilibrium constant (KCT), and the intensity of the CT absorption band is related to the molar extinction coefficient (εCT) researchgate.net.

Computational studies, often employing Density Functional Theory (DFT), are used to model the geometry, electronic structure, and the amount of charge transferred in these complexes mdpi.comnih.gov. These theoretical investigations help to understand the nature of the donor-acceptor interaction and the factors influencing the stability and spectroscopic properties of the resulting CT complexes nih.gov.

| Characteristic | Description |

|---|---|

| Electron Donor | The electron-rich π-system of the PAH (e.g., this compound). |

| Electron Acceptor | Molecules with high electron affinity (e.g., iodine, DDQ, TCNQ) mdpi.comresearchgate.net. |

| Interaction | Formation of a weak complex with a partial transfer of electronic charge from donor to acceptor mdpi.com. |

| Spectroscopic Signature | Appearance of a new, often broad, absorption band in the visible region of the spectrum nih.gov. |

| Stoichiometry | Often a 1:1 ratio between the donor and acceptor molecules mdpi.comresearchgate.net. |

Applications in Materials Science and Advanced Organic Synthesis Research Perspectives

Role as an Intermediate in Polymer Precursor Synthesis

The substitution pattern of alkylated naphthalenes is a critical determinant of their utility in polymer chemistry. The position of the methyl groups on the naphthalene (B1677914) core dictates the geometry and properties of resulting monomers and, consequently, the final polymer.

Synthesis of Polyethylene Naphthalate (PEN)

Polyethylene naphthalate (PEN) is a high-performance polyester (B1180765) synthesized from the monomers naphthalene-2,6-dicarboxylic acid (or its dimethyl ester) and ethylene (B1197577) glycol. wikipedia.orgsuprapol.com The industrial production of the naphthalene-2,6-dicarboxylic acid monomer relies heavily on the liquid-phase oxidation of a specific isomer, 2,6-dimethylnaphthalene (B47086) (2,6-DMN). researchgate.netgoogle.com

For 2,3,6-trimethylnaphthalene, its substitution pattern does not align with the linear 2,6-substitution required for direct conversion into the primary PEN monomer. Oxidation of this compound would lead to a mixture of naphthalenecarboxylic acids. For instance, microbial oxidation of this compound by Sphingomonas paucimobilis has been shown to yield products like 3,6-dimethyl-2-naphthoic acid and 2,3-dimethyl-6-naphthoic acid through selective methyl group oxidation. nih.gov While these compounds are valuable for mechanistic and biodegradation studies, they are not the direct precursors for the conventional PEN synthesis pathway. Therefore, this compound is not a primary feedstock for PEN production, a role reserved for its isomer, 2,6-dimethylnaphthalene.

Derivatization for Other Polymer Applications

While not a direct precursor for PEN, the derivatization of this compound opens avenues for other specialized polymer applications. The presence of three methyl groups offers multiple sites for functionalization. These groups can be oxidized to carboxylic acids or alcohols, or halogenated to introduce reactive sites for subsequent polymerization reactions. Such tailored monomers could be incorporated into copolyesters or other polymers to modify their thermal stability, solubility, and mechanical properties. The asymmetric nature of a monomer derived from this compound, in contrast to the symmetric 2,6-isomer, could be exploited to create polymers with reduced crystallinity and enhanced processability for specific high-performance applications.

Exploration of Electronic Properties for Organic Semiconductor Development

Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) investigated for their potential in organic electronics. gatech.edu The electronic properties of these molecules, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are crucial for their function in devices like Organic Field-Effect Transistors (OFETs).

The naphthalene core provides a rigid, planar π-conjugated system that facilitates charge transport. The addition of alkyl groups, such as the three methyl groups in this compound, influences these electronic properties in several ways:

Solubility: Alkyl substituents generally increase the solubility of the PAH core in organic solvents, which is a critical advantage for solution-based processing techniques like spin-coating or printing of semiconductor layers. researchgate.net

Molecular Packing: The position and number of alkyl groups affect how the molecules arrange themselves in the solid state, which is a key factor determining charge carrier mobility.

Energy Levels: Methyl groups are weakly electron-donating, which can raise the HOMO level of the naphthalene system. This tuning of energy levels is essential for matching with other materials in a multilayer electronic device.

Research on naphthalene bisimides and other derivatives shows that modifying the substituents is a powerful strategy for tuning the electronic characteristics and performance of organic semiconductors. researchgate.netresearchgate.net While specific studies focusing solely on this compound in this context are not widely documented, the principles derived from studies on other alkylated naphthalenes suggest its potential as a building block for designing new organic electronic materials. nih.govtaylorfrancis.com

Utility in Advanced Organic Synthesis for Complex Molecular Architectures

In advanced organic synthesis, polycyclic aromatic hydrocarbons like this compound can serve as starting materials or scaffolds for building more complex molecules. The naphthalene core provides a robust aromatic framework that can be elaborated upon. The methyl groups can be transformed into a variety of other functional groups, providing handles for further reactions. For example, similar trimethylnaphthalene isomers have been used as precursors in the synthesis of various chemical compounds, including pharmaceuticals and dyes. lookchem.com The specific arrangement of the methyl groups in the 2,3,6-isomer offers a unique template for creating regiochemically defined complex structures that might be difficult to access through other synthetic routes.

Geochemical Applications as a Biomarker and Maturation Indicator in Petroleum Systems

In the field of petroleum geochemistry, this compound and its isomers are powerful molecular fossils, or biomarkers. Their distribution and relative abundance in crude oils and source rock extracts provide valuable information about the origin of the organic matter and its thermal history.

Different trimethylnaphthalene isomers have different thermal stabilities. As source rock is buried and heated over geological time (a process known as maturation), less stable isomers are converted into more stable ones. The this compound isomer is one of the more thermally stable configurations. Consequently, ratios comparing the concentrations of different isomers can be used to assess the thermal maturity of the petroleum system. scielo.org.co

One such parameter is the Trimethylnaphthalene Ratio (TNR), which is calculated from the concentrations of specific trimethylnaphthalene isomers. medwinpublishers.comresearchgate.net For example, TNR-1 is defined as:

TNR-1 = [2,3,6-TMN + 1,3,7-TMN] / [1,2,5-TMN + 1,3,5-TMN + 1,3,6-TMN + 1,4,6-TMN]

An increase in the TNR-1 value generally correlates with increasing thermal maturity and can be calibrated against other maturity indicators like vitrinite reflectance (%Ro). scielo.org.coresearchgate.net These ratios help geologists determine if a source rock has entered the "oil window" (the temperature range in which oil is generated). medwinpublishers.comresearchgate.net

The table below summarizes key maturity parameters derived from aromatic hydrocarbons, including the Trimethylnaphthalene Ratio.

| Parameter Name | Formula | Geochemical Significance |